Lower Reactivity vs. Methacrylate Enables Controlled Copolymer Composition
In free radical copolymerization, 2-phenylethyl acrylate (PEA) exhibits a significantly lower reactivity ratio (r1 = 0.280) compared to its methacrylate analog, 2-phenylethyl methacrylate (PEMA) (r2 = 2.085) [1]. This difference, determined by the Kelen-Tüdős method, means that PEMA is consumed much faster, leading to copolymers that are initially rich in PEMA units [1]. This quantifiable disparity is critical for predicting and controlling copolymer composition and microstructure.
| Evidence Dimension | Reactivity Ratio (r) in Copolymerization |
|---|---|
| Target Compound Data | r(PEA) = 0.280 |
| Comparator Or Baseline | 2-Phenylethyl methacrylate (PEMA): r(PEMA) = 2.085 |
| Quantified Difference | PEMA is 7.4 times more reactive than PEA. |
| Conditions | Free radical polymerization in solution, Kelen-Tüdős method (Macromolecular Research, 2008). |
Why This Matters
This reactivity difference is essential for designing copolymers with predictable compositions and properties, as it dictates monomer sequencing and prevents compositional drift during polymerization.
- [1] Lee, H., Tae, G., & Kim, Y. H. (2008). A Study on the Copolymerization Kinetics of Phenylethyl Acrylate and Phenylethyl Methacrylate. Macromolecular Research, 16(7), 614–619. DOI: 10.1007/BF03218569 View Source
